N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-10(9-15-6-2-1-5-12(15)17)8-14-13(18)11-4-3-7-19-11/h1-7,10,16H,8-9H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFFITHQJZBKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Targeting Gsα Proteins
One of the primary applications of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-2-carboxamide is its role as an antagonist to constitutively active Gsα proteins. Research indicates that the compound effectively reduces elevated levels of cyclic adenosine monophosphate (cAMP) in cells expressing mutant Gsα alleles, such as Gs-R201H. This mutation is associated with disorders like McCune-Albright Syndrome and certain endocrine tumors, making the compound a promising candidate for targeted therapies in these conditions.
Case Study 1: Therapeutic Potential in Endocrine Disorders
In recent studies, this compound has been evaluated for its effectiveness in reducing cAMP levels in cell lines derived from patients with McCune-Albright Syndrome. The results indicated a significant decrease in abnormal signaling pathways, suggesting its potential as a therapeutic agent for this disorder.
Case Study 2: Selective Inhibition of Aberrant Signaling
Another study focused on the compound's ability to inhibit aberrant signaling pathways associated with various endocrine tumors. The findings demonstrated that treatment with this compound led to reduced proliferation rates in tumor cell lines expressing mutant Gsα proteins, further supporting its role as a targeted therapeutic agent.
Biological Activity
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of inhibiting specific protein functions related to various diseases. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from current research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 262.26 g/mol. The compound features a furan ring and a pyridine derivative, which contribute to its unique reactivity and biological interactions .
Recent studies indicate that this compound acts primarily as an antagonist to constitutively active Gsα proteins. This is particularly relevant for mutant forms such as Gs-R201H, which are associated with conditions like McCune-Albright Syndrome and certain endocrine tumors. The compound has been shown to effectively reduce elevated cyclic adenosine monophosphate (cAMP) levels in cells expressing these mutant alleles, highlighting its potential as a targeted therapeutic agent.
Table 1: Summary of Biological Activity
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Gsα Protein Antagonism | Mutant Gsα (e.g., Gs-R201H) | Reduces cAMP levels | |
| Selective Binding | Mutant Gsα Proteins | Inhibits aberrant signaling | |
| Potential Therapeutic Use | Endocrine Disorders | Targeted treatment options |
In Vitro Studies
In vitro experiments have demonstrated that this compound can selectively bind to mutant forms of Gsα proteins, which suggests a mechanism that allows for the inhibition of aberrant signaling pathways without significantly affecting normal physiological processes. This specificity is crucial for minimizing side effects in therapeutic applications.
Case Studies
A notable case study involved the application of this compound in cellular models expressing the Gs-R201H mutation. The results indicated a significant decrease in cAMP levels, affirming the compound's role as a selective antagonist. These findings pave the way for further exploration into its use as a treatment for diseases linked to Gsα mutations.
Future Directions
The ongoing research aims to elucidate the precise molecular mechanisms underlying the interactions between this compound and its biological targets. Understanding these interactions will be critical for developing effective therapeutic strategies targeting specific mutations associated with endocrine disorders and other related conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Immunoproteasome β1i Subunit Inhibitors ()
The β1i subunit inhibitors described in share the 2-oxopyridin-1(2H)-yl core but differ in amide substituents and chain length. Key comparisons include:
- The hydroxypropyl chain could form hydrogen bonds with Lys33 or water-mediated interactions, enhancing stability compared to non-polar chains in Compounds 1–5 .
p38 MAP Kinase Inhibitors (–3)
The patent compounds in –3 (e.g., tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate) share the 2-oxopyridin-1(2H)-yl motif but target a distinct enzyme (p38 MAP kinase) and exhibit structural complexity:
- Key Differences: The patent compound’s fluorinated aromatic rings enhance lipophilicity and metabolic stability, whereas the target compound’s furan and hydroxy groups may prioritize polar interactions. The amino acid ester in the patent compound likely improves bioavailability compared to the hydroxypropyl chain in the target molecule .
Research Findings and Implications
- Binding Dynamics : Molecular dynamics (MD) studies in highlight that substituent orientation (e.g., benzyl vs. cyclohexyl) critically impacts β1i subunit interactions. The target compound’s furan and hydroxypropyl groups may adopt a unique flipped pose, stabilizing binding via H-bonds or π-π stacking .
- Selectivity : Compound 1’s benzyl group achieves high β1i selectivity; the target compound’s furan may reduce off-target effects due to smaller size and distinct electronic profile.
- Therapeutic Potential: While β1i inhibitors target immunoproteasomes (autoimmune diseases), p38 MAP kinase inhibitors (–3) address broader inflammatory pathways. The target compound’s efficacy depends on optimizing its balance of solubility and binding affinity .
Q & A
Q. Q1: What are the recommended synthetic routes for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)furan-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of structurally analogous carboxamide derivatives typically involves:
Amide bond formation between furan-2-carboxylic acid and an amine-containing intermediate (e.g., 3-amino-1-(2-oxopyridin-1(2H)-yl)propan-2-ol) using coupling agents like EDC/HOBt .
Heterocyclic ring construction : The 2-oxopyridine moiety is often introduced via cyclization reactions or functional group transformations (e.g., oxidation of pyridine derivatives) .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (chloroform/methanol) are standard .
Optimization : Adjust reaction temperature (80–120°C), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) to improve yield (>70%) .
Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- NMR spectroscopy : Confirm furan (δ 6.3–7.5 ppm) and pyridinone (δ 7.8–8.2 ppm) proton signals, and verify the hydroxypropyl linkage via COSY or HSQC .
- Mass spectrometry (HRMS) : Match the molecular ion peak (e.g., [M+H]+ at m/z ~331) to the theoretical molecular weight .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. Q3: What preliminary biological screening assays are suitable for evaluating this compound?
Methodological Answer:
- Enzyme inhibition assays : Test against p38 MAP kinase (IC50 determination via fluorescence polarization) due to structural similarities to patented kinase inhibitors .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) given the furan-carboxamide scaffold’s prevalence in neuroactive compounds .
Advanced Research Questions
Q. Q4: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME prediction : Use tools like SwissADME to calculate logP (target <3), topological polar surface area (TPSA <140 Ų), and solubility (LogS >-4) .
- Docking studies : Simulate binding to p38 MAP kinase (PDB ID: 1OUY) using AutoDock Vina; prioritize modifications to the hydroxypropyl chain for improved hydrogen bonding .
- Metabolic stability : Predict CYP450 interactions (CYP3A4/2D6) via StarDrop’s P450 Module to reduce first-pass metabolism .
Q. Q5: How should researchers resolve contradictory data in biological activity studies?
Methodological Answer:
Dose-response validation : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC50 consistency .
Off-target profiling : Use proteome-wide affinity chromatography (e.g., Kinobeads) to identify non-specific binding .
Structural analogs : Compare activity with derivatives lacking the 2-oxopyridine group to isolate pharmacophoric contributions .
Q. Q6: What strategies can enhance the compound’s selectivity for therapeutic targets?
Methodological Answer:
- Bioisosteric replacement : Substitute the furan ring with thiophene (improved metabolic stability) or pyridine (enhanced π-π stacking) .
- Side-chain diversification : Introduce sulfonamide or fluorinated groups (e.g., 4-fluorobenzyl) to modulate steric and electronic interactions .
- Prodrug design : Mask the hydroxy group with acetyl or tert-butyl esters to improve bioavailability .
Structural and Mechanistic Questions
Q. Q7: How does the 2-oxopyridine moiety influence the compound’s interaction with biological targets?
Methodological Answer: The 2-oxopyridine group:
- Acts as a hydrogen bond acceptor via the carbonyl oxygen, critical for binding kinase ATP pockets (e.g., p38 MAP kinase) .
- Enhances π-stacking with aromatic residues (e.g., Phe169 in p38) compared to non-oxidized pyridine analogs .
- Modulates electron density in the pyridine ring, affecting ligand-receptor binding kinetics (verified via QM/MM simulations) .
Q. Q8: What analytical techniques are essential for studying degradation products under physiological conditions?
Methodological Answer:
- LC-MS/MS : Identify hydrolyzed metabolites (e.g., furan-2-carboxylic acid) in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
- Stability studies : Monitor degradation at 37°C over 72 hours; use Arrhenius plots to predict shelf-life .
- X-ray crystallography : Resolve structural changes in co-crystallized targets post-degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
